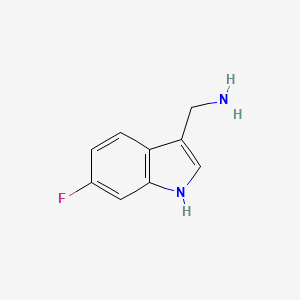

(6-Fluoro-1H-indol-3-yl)methanamine

描述

A Privileged Scaffold in Drug Discovery

The indole (B1671886) scaffold's prominence is evidenced by its incorporation into a multitude of FDA-approved drugs. mdpi.com Its structural versatility allows for the introduction of various substituents at different positions of the indole ring, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. nih.govmdpi.com This adaptability has made the indole nucleus a focal point for the design of novel therapeutic agents targeting a wide array of diseases. researchgate.netnih.gov

The broad therapeutic applications of indole derivatives are extensive and well-documented. They have been investigated and developed as:

Anticancer agents: Targeting various mechanisms, including tubulin polymerization and protein kinases. mdpi.com

Antimicrobial and Antiviral agents: Exhibiting activity against a range of pathogens, including drug-resistant strains. researchgate.netnih.govnih.gov

Anti-inflammatory drugs: Modulating key inflammatory pathways. mdpi.comnih.gov

Neuroprotective and CNS agents: Showing potential in the treatment of neurodegenerative diseases like Alzheimer's. researchgate.netnih.govresearchgate.net

Antihypertensive and Antidiabetic compounds: Offering therapeutic options for chronic metabolic disorders. nih.gov

The following table provides a glimpse into the diverse biological activities associated with the indole scaffold:

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Tubulin Polymerization Inhibition, Protein Kinase Inhibition, Histone Deacetylase (HDAC) Inhibition mdpi.com |

| Infectious Diseases | Antibacterial, Antiviral (including anti-HIV), Antimalarial, Antitubercular researchgate.netnih.govnih.gov |

| Inflammation | Anti-inflammatory (e.g., NSAIDs) mdpi.comnih.gov |

| Neurology | Neuroprotective, Anti-Alzheimer's, CNS Stimulant researchgate.netnih.govresearchgate.net |

| Metabolic Disorders | Antihypertensive, Antidiabetic nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6-fluoro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJPBEARKIUNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651645 | |

| Record name | 1-(6-Fluoro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-19-6 | |

| Record name | 6-Fluoro-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887582-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Fluoro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 1h Indol 3 Yl Methanamine and Its Derivatives

Direct Synthetic Routes to (6-Fluoro-1H-indol-3-yl)methanamine

The direct introduction of the methanamine moiety at the C3 position of the 6-fluoroindole (B127801) nucleus is a common and efficient strategy. This is typically achieved through amination reactions or the well-established Mannich reaction.

Amination Reactions for Indolylmethanamine Formation

Reductive amination of 6-fluoro-1H-indole-3-carbaldehyde stands as a primary method for the synthesis of this compound. This two-step, one-pot process involves the initial formation of an imine between the aldehyde and an ammonia (B1221849) source, followed by in-situ reduction to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for imines over aldehydes. nih.gov More recently, catalytic systems using molecular hydrogen (H2) in the presence of transition metal catalysts, such as cobalt, have been developed for this transformation, offering a greener and more atom-economical approach. researchgate.netmdpi.com

The choice of ammonia source and reaction conditions can influence the yield and purity of the final product. Aqueous ammonia is a common and readily available reagent for this purpose. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) to facilitate both imine formation and reduction.

Table 1: Reductive Amination of 6-Fluoro-1H-indole-3-carbaldehyde

| Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| aq. NH3 | CoCl2/NaBH4, H2 (1-10 bar) | - | 80 | High | researchgate.netmdpi.com |

| NH4OAc | NaBH3CN | Methanol | Room Temp. | Good | nih.gov |

| NH3 | H2/Raney Nickel | Ethanol | 50-70 | Moderate | General Procedure |

Mannich-Type Reactions for 3-Substituted Indole (B1671886) Synthesis

The Mannich reaction provides another direct route to indolylmethanamines. This three-component condensation involves the reaction of an active hydrogen-containing compound (in this case, 6-fluoroindole), an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.netorganicreactions.org When ammonia is used as the amine component, the reaction can directly yield the primary amine, this compound. However, the use of secondary amines, such as dimethylamine, is more common, leading to the formation of a gramine (B1672134) intermediate (e.g., 6-fluorogramine). This intermediate can then be converted to the desired primary amine through displacement of the dimethylamino group with a cyanide ion, followed by reduction of the resulting nitrile.

The reaction conditions for the Mannich reaction can be varied, with some procedures employing acidic or basic catalysts to promote the condensation. core.ac.uk The use of pre-formed iminium salts is also a viable strategy.

Table 2: Mannich Reaction for the Synthesis of this compound Precursors

| Amine | Aldehyde | Catalyst/Mediator | Solvent | Temperature | Product | Yield (%) | Reference |

| Dimethylamine | Formaldehyde | Acetic Acid | Dioxane | Reflux | 6-Fluorogramine | Good | General Procedure |

| Diethylamine HCl | Formaldehyde | Et3N | Dioxane | 100°C | 6-Fluoro-3-(diethylaminomethyl)indole | High | rsc.orgrsc.org |

| Ammonia | Formaldehyde | - | Ethanol | Room Temp. | This compound | Moderate | organicreactions.org |

Preparation of Fluorinated Indole Precursors

The synthesis of this compound is critically dependent on the availability of the 6-fluoroindole scaffold. This precursor can be prepared through two main strategies: the selective fluorination of a pre-existing indole ring or the construction of the indole ring from a fluorinated starting material using classic indole syntheses.

Selective Fluorination Strategies on the Indole Ring

The direct fluorination of the indole ring at the C6 position requires careful selection of fluorinating agents and reaction conditions to achieve the desired regioselectivity. Electrophilic fluorinating agents are commonly employed for this purpose. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) have been successfully used for the fluorination of various aromatic and heteroaromatic compounds, including indoles. clockss.org The regioselectivity of the fluorination can be influenced by the directing effects of substituents already present on the indole ring and by the choice of solvent and catalyst. Recent advancements have focused on the use of transition metal catalysis to control the position of fluorination. rsc.org

Application of Fischer Indole Synthesis in Fluorinated Indole Scaffolds

The Fischer indole synthesis is a robust and widely used method for the construction of the indole nucleus. researchgate.netwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. researchgate.netalfa-chemistry.comijarsct.co.in For the synthesis of 6-fluoroindole, 4-fluorophenylhydrazine or its hydrochloride salt is the key starting material. This is then reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, in the presence of an acid catalyst like polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid. researchgate.net The choice of the carbonyl component determines the substitution pattern at the C2 and C3 positions of the resulting indole.

Table 3: Fischer Indole Synthesis of 6-Fluoroindole Derivatives

| Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

| 4-Fluorophenylhydrazine HCl | Pyruvic Acid | Polyphosphoric Acid | - | 100-120°C | 6-Fluoroindole-2-carboxylic acid | Good | researchgate.net |

| 4-Fluorophenylhydrazine | Acetone | Ethanol/H2SO4 | Reflux | 6-Fluoro-2-methylindole | Good | ijarsct.co.in | |

| 4-Fluorophenylhydrazine | Ethyl methyl ketone | Acetic Acid | Reflux | 6-Fluoro-2,3-dimethylindole | Moderate | researchgate.net |

Asymmetric Synthesis of Chiral this compound Analogs

The development of enantioselective methods for the synthesis of chiral this compound analogs is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. The main strategies employed are the asymmetric reduction of prochiral imines, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric reduction of the imine formed from 6-fluoro-1H-indole-3-carbaldehyde and an amine is a direct approach to chiral indolylmethanamines. This can be achieved using chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral phosphine (B1218219) ligands. nih.govnih.govrug.nl Organocatalysts, particularly those derived from BINOL phosphoric acids, have also emerged as powerful tools for the asymmetric transfer hydrogenation of imines. rsc.org

Another approach involves the use of chiral auxiliaries. A racemic mixture of the amine can be reacted with a chiral resolving agent, such as a derivative of tartaric acid, to form a pair of diastereomeric salts. researchgate.net These diastereomers can then be separated by crystallization, followed by removal of the chiral auxiliary to yield the individual enantiomers.

Enzymatic resolutions offer a highly selective and environmentally friendly alternative. Lipases and other hydrolases can selectively acylate or hydrolyze one enantiomer of a racemic mixture of the amine or a suitable derivative, allowing for the separation of the two enantiomers with high enantiomeric excess (ee). mdpi.comresearchgate.netnih.govnih.gov Transaminases have also been employed for the kinetic resolution of fluoroamines. researchgate.net

Table 4: Asymmetric Synthesis of Chiral Fluorinated Indolylmethanamine Analogs

| Method | Chiral Source | Substrate | Product Configuration | ee (%) | Yield (%) | Reference |

| Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru(II) | N-Aryl imine of 6-fluoro-1H-indole-3-carbaldehyde | (S) | >95 | High | rsc.orgrsc.org |

| Asymmetric Hydrogenation | Ir/(S,S)-f-binaphane | N-H imine of 6-fluoro-1H-indole-3-carbaldehyde | (S) | up to 95 | 90-95 | nih.gov |

| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Racemic N-acetyl-(6-fluoro-1H-indol-3-yl)methanamine | (R)-amine, (S)-amide | >99 | ~50 | researchgate.netnih.gov |

| Chiral Resolution | (+)-Dibenzoyl-D-tartaric acid | Racemic this compound | (R) and (S) | >98 | Good | researchgate.net |

Utilization of Chiral Auxiliaries in Indolylmethanamine Synthesis

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of synthetic reactions, enabling the formation of enantiomerically pure compounds. sigmaaldrich.com These auxiliaries are temporarily attached to a substrate, directing the stereoselectivity of subsequent reactions. After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. sigmaaldrich.com

Commonly used chiral auxiliaries in asymmetric synthesis include ephedrine (B3423809) and pseudoephedrine derivatives, oxazolidinones, and sulfur-based compounds. sigmaaldrich.com For the synthesis of chiral indolylmethanamines, a chiral auxiliary can be attached to the nitrogen of the indole ring or to a precursor of the methanamine side chain. This approach guides the stereoselective introduction of the aminomethyl group at the C3 position of the indole.

Examples of Chiral Auxiliaries:

| Auxiliary Type | Specific Examples |

| Ephedrine Derivatives | (1R,2S)-(−)-Ephedrine, (1S,2S)-(+)-Pseudoephedrine |

| Oxazolidinone Derivatives | (S)-4-Benzyl-2-oxazolidinone, (R)-4-Benzyl-2-oxazolidinone |

| Sulfinamide Auxiliaries | (R)-(+)-2-Methyl-2-propanesulfinamide, (S)-(−)-2-Methyl-2-propanesulfinamide |

Asymmetric Catalytic Approaches for Enantioselective Formation

Asymmetric catalysis offers a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries for the synthesis of enantiomerically enriched molecules. These methods employ a small amount of a chiral catalyst to generate large quantities of a chiral product.

For the synthesis of compounds like this compound, asymmetric catalytic reduction of a corresponding imine or enamine precursor is a common strategy. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, coordinated with chiral ligands, are employed to achieve high enantioselectivity.

Another approach involves the catalytic asymmetric Mannich reaction between a 6-fluoroindole, formaldehyde, and a chiral amine or ammonia equivalent. This reaction, promoted by a chiral Brønsted acid or a chiral metal complex, can directly generate the desired chiral indolylmethanamine.

Modular Synthetic Strategies for Analog Development

Modular synthetic strategies are crucial for the efficient development of analogs of this compound. These approaches allow for the late-stage diversification of the molecule, enabling the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

One such strategy involves the synthesis of a common intermediate, such as 6-fluoro-1H-indole-3-carbaldehyde, which can then be subjected to various chemical transformations to introduce diversity. For instance, the aldehyde can be converted to an imine and then reduced with different reducing agents and amine sources to generate a range of N-substituted this compound derivatives.

Furthermore, diversification can be achieved by modifying the indole ring itself. Functional groups can be introduced at various positions of the 6-fluoroindole core before or after the formation of the methanamine side chain.

Novel Methodological Advancements in Indole-Methanamine Synthesis

Recent advancements in synthetic methodology have provided new tools for the synthesis of indole-methanamines. These include the development of novel catalytic systems and the application of modern synthetic techniques.

One notable advancement is the use of photoredox catalysis. This method utilizes light to initiate chemical reactions, often under mild conditions. For example, a photoredox-catalyzed coupling of a 6-fluoroindole with a suitable aminomethyl radical precursor could provide a direct route to the target compound.

Another area of innovation is the development of C-H activation strategies. These methods allow for the direct functionalization of C-H bonds, which are typically unreactive. A C-H activation approach could potentially be used to directly install the aminomethyl group at the C3 position of 6-fluoroindole, bypassing the need for pre-functionalized starting materials.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of complex molecules. The synthesis of this compound and its derivatives in a continuous flow system could offer advantages in terms of safety, scalability, and reaction optimization.

Recent research has also explored the synthesis of indole derivatives through multi-step reactions, starting from indole-3-carbaldehyde and reacting it with various reagents to create novel compounds with potential biological activities. nih.gov The synthesis of indole and indoline (B122111) skeletons, which are core structures in many natural products, has also been a focus of recent synthetic efforts. nih.gov

Chemical Transformations and Derivatizations of 6 Fluoro 1h Indol 3 Yl Methanamine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich heteroaromatic system that readily undergoes electrophilic aromatic substitution (EAS). researchgate.net In an unsubstituted indole, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. stackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com

In the case of (6-Fluoro-1H-indol-3-yl)methanamine, the C3 position is already substituted. Consequently, electrophilic attack will be directed to other positions on the indole ring, namely C2, C4, C5, and C7. The regiochemical outcome of these reactions is governed by the electronic effects of the existing substituents: the C3-methanamine group and the C6-fluoro group. The aminomethyl group at C3 is generally considered an activating group, while the fluorine atom at C6 is an electron-withdrawing, deactivating group that acts as an ortho-, para-director for electrophilic attack. libretexts.org The interplay of these effects dictates the precise location of substitution. In general, for 3-substituted indoles, the absence of a strong electron-donating group on the benzene portion of the indole can promote cyclization or substitution at the C2 position. beilstein-journals.org

Common electrophilic aromatic substitution reactions applicable to the 6-fluoroindole (B127801) nucleus include formylation, acylation, and the Mannich reaction.

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgtcichemicals.comchemistrysteps.com For indoles, this reaction is a classic method for C3-formylation. wikipedia.orgchemeurope.com Given that the C3 position is blocked in this compound, formylation would be expected to occur at one of the other available positions, influenced by the directing effects of the existing substituents. The reaction proceeds through an electrophilic iminium ion which is attacked by the indole ring. chemeurope.com

Friedel-Crafts Acylation : This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Similar to the Vilsmeier-Haack reaction, Friedel-Crafts acylation of indoles typically occurs at C3. organic-chemistry.org For 3-substituted indoles, acylation can be directed to other positions, though the reaction can be complicated by the Lewis basicity of the indole nitrogen and the methanamine side chain, which can coordinate with the catalyst.

Mannich Reaction : The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen compound, in this case, the indole nucleus. nih.govnih.gov This reaction is commonly used to introduce an aminomethyl group at the C3 position of indoles. nih.gov Since this position is already part of the methanamine structure, a Mannich-type reaction on the indole nucleus itself is not a primary pathway for further diversification of the parent compound.

Reactions Involving the Methanamine Functional Group

The primary amine of the methanamine side chain is a key site for a variety of functionalization reactions, including acylation, sulfonylation, oxidation, and reduction transformations.

Acylation and Sulfonylation of the Amine Moiety

The primary amine of this compound is nucleophilic and readily reacts with electrophilic acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis for creating diverse libraries of compounds from a common amine core.

Acylation : The reaction with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivatives. This transformation is robust and allows for the introduction of a wide array of R-groups, modifying the steric and electronic properties of the parent molecule.

Sulfonylation : Similarly, reaction with sulfonyl chlorides in the presence of a base affords N-sulfonyl derivatives. This reaction, often referred to as the Hinsberg test for primary amines, is a reliable method for producing sulfonamides.

| Reaction Type | Electrophile | General Product |

| Acylation | Acyl Chloride (R-COCl) | N-((6-Fluoro-1H-indol-3-yl)methyl)acetamide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-((6-Fluoro-1H-indol-3-yl)methyl)benzenesulfonamide |

Oxidation Reactions and Formation of Related Species

The methanamine side chain can be susceptible to oxidation. Enzymatic oxidation of tryptamine (B22526) and its derivatives has been shown to yield the corresponding indole-3-acetaldehyde. nih.govnih.govscilit.com This suggests that the primary amine of this compound can be oxidized to an imine, which upon hydrolysis would furnish 6-fluoro-1H-indole-3-carbaldehyde. This aldehyde is a valuable intermediate for further synthetic transformations.

| Starting Material | Reagents/Conditions | Product |

| This compound | Oxidizing Agent (e.g., Amine Oxidase) | 6-Fluoro-1H-indole-3-carbaldehyde |

Reduction Reactions and Transformations

While the methanamine group itself is in a reduced state, the indole nucleus can undergo reduction. Catalytic hydrogenation, a common method for reducing aromatic systems, can be employed to reduce the pyrrole (B145914) portion of the indole ring. nih.gov This transformation converts the 6-fluoroindole moiety into the corresponding 6-fluoroindoline (B1266902) derivative. This reaction increases the sp³ character of the molecule, which can significantly alter its three-dimensional shape and physicochemical properties.

| Starting Material | Reagents/Conditions | Product |

| This compound | H₂, Pd/C or PtO₂ | (6-Fluoroindolin-3-yl)methanamine |

Substitution Reactions at the Fluoro Position

The replacement of the fluorine atom at the C6 position of the indole ring represents a significant challenge due to the electron-rich nature of the aromatic system. Nucleophilic aromatic substitution (SNA_r_) on such rings is typically difficult. unc.edu However, modern synthetic methods have emerged that can facilitate this transformation.

Photoredox catalysis, for instance, has been successfully employed for the nucleophilic substitution of unactivated fluoroarenes with various nucleophiles, including amines and carboxylic acids. unc.edunih.govresearchgate.net This method involves the generation of a radical cation intermediate from the fluoroarene under visible-light irradiation in the presence of a suitable photocatalyst. unc.edu This radical cation is significantly more electrophilic and susceptible to nucleophilic attack, enabling the substitution of the fluoride (B91410) ion. This strategy offers a potential pathway to replace the C6-fluoro group with other functional groups, such as different amines, alcohols, or thiols, thereby accessing a new range of derivatives.

Strategies for Diversification and Library Synthesis

This compound and its precursors are valuable starting materials for the synthesis of compound libraries for drug discovery and other applications. The chemical handles present in the molecule—the reactive indole nucleus and the primary amine—allow for systematic structural modifications.

One powerful strategy for diversification is the use of multicomponent reactions. For example, the Van Leusen three-component reaction can be used to construct imidazole (B134444) rings from aldehydes. organic-chemistry.orgnih.gov Starting with 6-fluoro-1H-indole-3-carbaldehyde (which can be synthesized by oxidation of the title compound), reaction with an amine and tosylmethyl isocyanide (TosMIC) can generate a library of 3-(1-substituted-1H-imidazol-5-yl)-6-fluoro-1H-indoles. nih.gov This approach allows for the variation of two different substituents in a single synthetic step, leading to rapid library generation.

Another key strategy involves the functionalization of the primary amine. As detailed in section 3.2.1, a diverse set of amides and sulfonamides can be prepared by reacting this compound with a library of commercially available acyl chlorides and sulfonyl chlorides. Combining this with electrophilic substitutions on the indole ring (Section 3.1) or nucleophilic substitution at the fluoro position (Section 3.3) provides a combinatorial approach to generate a vast chemical space around the core scaffold.

Structure Activity Relationship Sar Studies of 6 Fluoro 1h Indol 3 Yl Methanamine Derivatives

Positional Isomerism Effects of Fluorine on Biological Interactions

The position of the fluorine atom on the indole (B1671886) ring is a critical determinant of a derivative's biological activity. While direct comparative studies on all positional isomers of (1H-indol-3-yl)methanamine are not extensively documented in a single report, valuable insights can be gleaned from research on related fluorinated indole structures.

A study focusing on the inhibition of transglutaminase 2 (TG2) by dihydroisoxazole derivatives of fluorinated tryptophans provides a compelling case for the significance of fluorine placement. nih.gov In this research, commercially available 4-fluoro-, 5-fluoro-, and 6-fluoro-indole derivatives of tryptophan were functionalized and evaluated. The 5-fluoro-indole derivative emerged as the most potent inhibitor of TG2. nih.gov However, the 6-fluoro derivative displayed comparable binding affinity to the 5-fluoro analog, though its reactivity was approximately half that of the 5-fluoro compound. nih.gov This suggests that while both positions may allow for favorable interactions with the target, the electronic and steric properties imparted by the fluorine at position 5 are more conducive to the inhibitory mechanism against TG2.

Table 1: Comparative Activity of Fluorinated Indole Derivatives

| Compound Scaffold | Fluorine Position | Target | Observed Activity | Reference |

| Dihydroisoxazole-tryptophan | 5-Fluoro | Transglutaminase 2 | Most potent inhibitor | nih.gov |

| Dihydroisoxazole-tryptophan | 6-Fluoro | Transglutaminase 2 | Comparable affinity to 5-F, lower reactivity | nih.gov |

| 3-(Imidazol-5-yl)-indole | 5-Fluoro | MRSA | Inactive | nih.gov |

| 3-(Imidazol-5-yl)-indole | 6-Halo | MRSA | Active | nih.gov |

Impact of Side Chain Modifications on Pharmacological Profiles

Modifications to the methanamine side chain of the (6-Fluoro-1H-indol-3-yl)methanamine core are a important strategy for modulating pharmacological profiles. A study on a series of indole-chalcone derivatives, including those derived from 6-fluoro-1H-indole, has shed light on the impact of such modifications on cytotoxic activity against metastatic colorectal cancer cells. nih.gov

In this study, the core (6-fluoro-1H-indol-3-yl) moiety was connected via a propenone linker to a variously substituted phenyl ring. The research demonstrated that the nature of the substituents on this phenyl ring, as well as the linker itself, played a crucial role in the observed anticancer activity. nih.gov For instance, the lead compound, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), exhibited potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells. nih.gov The presence of the 3,4,5-trimethoxyphenyl group was found to be a key contributor to this activity. The study of 30 derivatives revealed that modifications to this part of the side chain could significantly alter the therapeutic window and potential for synergistic effects with existing chemotherapies. nih.gov

While not directly focused on the this compound scaffold, broader studies on indole derivatives further underscore the importance of the side chain. For example, in a series of indol-3-yl-N-phenylcarbamic amides investigated as STING inhibitors, the nature of the side chain was critical for inhibitory activity. nih.gov These findings collectively suggest that the size, lipophilicity, and hydrogen bonding capacity of the side chain are key parameters to be optimized in the design of new this compound-based therapeutic agents.

Influence of Indole Ring Substituents on Bioactivity

While the 6-fluoro substituent is a defining feature of the parent compound, the introduction of additional substituents onto the indole ring can further refine biological activity. Research on various indole-containing scaffolds has consistently shown that the electronic nature and steric bulk of these substituents can have a profound impact on pharmacological properties.

In the context of anti-MRSA agents based on the 3-substituted-1H-imidazol-5-yl-1H-indole scaffold, the effect of different halogen substituents at the 5- and 6-positions was explored. nih.gov This study included derivatives with bromine, chlorine, and fluorine, alongside the unsubstituted indole. The findings indicated that the electronic properties of the indole ring, as influenced by these halogen substituents, were a significant factor in the observed antimicrobial activity. nih.gov For instance, a 6-bromo derivative showed notable anti-MRSA activity. nih.gov

General reviews on the pharmacological activities of indole derivatives further support the idea that substituents on the indole ring are key determinants of bioactivity. nih.govnih.gov For example, the introduction of methoxy groups has been shown to be beneficial in certain anticancer and antioxidant indole derivatives. nih.gov These observations suggest that a systematic exploration of various substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at other positions of the 6-fluoroindole (B127801) core could lead to the discovery of derivatives with enhanced potency and selectivity for a range of biological targets.

Conformational Analysis and Ligand-Target Recognition

The three-dimensional conformation of a molecule is intrinsically linked to its ability to recognize and bind to its biological target. For derivatives of this compound, conformational analysis is crucial for understanding their mechanism of action at a molecular level.

While a crystal structure for this compound itself is not publicly available, the study of related fluorinated indole derivatives provides further conformational insights. The fluorine atom, being highly electronegative, can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence the preferred conformation of the molecule and its binding orientation within a receptor pocket.

Pharmacophore Elucidation and Rational Ligand Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For derivatives of this compound, the development of a pharmacophore model can guide the design of new, more potent, and selective ligands.

Based on the available SAR data, a hypothetical pharmacophore for a this compound derivative might include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor/acceptor feature associated with the indole N-H group.

A hydrophobic feature represented by the indole ring.

A specific location for the electronegative fluorine atom, which may act as a hydrogen bond acceptor or influence the electronic landscape.

Variable features corresponding to the side chain, which could include hydrogen bond donors/acceptors and hydrophobic groups, depending on the specific target.

Such a model can be used to virtually screen large compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Furthermore, the insights gained from SAR studies, such as the optimal positioning of the fluorine atom and the preferred nature of side-chain and indole ring substituents, can be used to refine and validate the pharmacophore model. This iterative process of design, synthesis, and testing, guided by pharmacophore modeling, is a key strategy in the development of new therapeutic agents based on the this compound scaffold.

Pharmacological and Biological Activity Research on 6 Fluoro 1h Indol 3 Yl Methanamine

Antineoplastic Activity Investigations

There is no publicly available research on the antineoplastic activity of (6-Fluoro-1H-indol-3-yl)methanamine.

In Vitro Cytotoxicity on Cancer Cell Lines

No data has been published on the in vitro cytotoxic effects of this specific compound on any cancer cell lines.

Molecular Mechanisms of Anticancer Action: Apoptosis and Autophagy Induction

Information regarding the induction of apoptosis or autophagy by this compound is not available in the scientific literature.

Efficacy Against Drug-Resistant Cancer Phenotypes

There are no published studies on the efficacy of this compound against drug-resistant cancer phenotypes.

Anti-inflammatory Effects and Underlying Mechanisms

No research detailing the anti-inflammatory effects or the underlying mechanisms of this compound has been made public.

Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant properties and the ability of this compound to scavenge reactive oxygen species have not been documented in any publicly accessible research.

Molecular Mechanisms of Action and Biological Target Identification

Interaction with Specific Enzymes and Receptor Systems

While direct evidence of (6-Fluoro-1H-indol-3-yl)methanamine's interaction with specific enzymes and receptors is scarce, the broader class of indole (B1671886) derivatives has been shown to interact with a variety of biological targets. The structural similarity of the 3-aminomethylindole core to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) suggests a potential affinity for serotonin receptors. nih.gov Studies on other substituted indole derivatives have demonstrated binding to various 5-HT receptor subtypes, indicating that this compound could potentially modulate serotonergic neurotransmission. nih.govnih.gov For instance, research on multi-target antidepressants has shown that fluorination at the C-5 position of the indole ring can be advantageous for serotonin transporter (SERT) affinity. nih.gov

Furthermore, some indole derivatives have been investigated as enzyme inhibitors. For example, a study on inhibitors of the fat mass- and obesity-associated protein (FTO), an RNA demethylase, found that moving a fluorine atom to the 6-position of the indole ring in their series of compounds resulted in equivalent IC50 values for FTO and the related enzyme ALKBH5, suggesting a loss of selectivity. acs.orgnih.gov This indicates that the position of the fluorine atom on the indole ring is a critical determinant of biological activity and target specificity.

Modulation of Intracellular Signaling Pathways

The modulation of intracellular signaling pathways by this compound has not been specifically elucidated. However, research on related 3-aminomethylindole derivatives has shed light on their potential to influence cellular signaling. A study on novel 3-aminomethylindole derivatives as potential anti-inflammatory and neurotrophic agents revealed their ability to suppress the MAPK/NF-κB signaling pathways. nih.gov These pathways are crucial in regulating inflammatory responses, and their inhibition was associated with the downregulation of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Given the structural similarities, it is plausible that this compound could exert similar effects on these key inflammatory signaling cascades.

Quantitative Receptor Binding Affinity Studies

While this data is for structurally different molecules, it highlights that fluorinated indoles can have significant and specific receptor affinities. The table below presents hypothetical binding affinities to illustrate the type of data that would be relevant for this compound, though it must be emphasized that these are not actual experimental values for this specific compound.

| Receptor/Transporter | Hypothetical Ki (nM) | Reference Compound Class |

|---|---|---|

| Serotonin Transporter (SERT) | - | Fluorinated 3-(1H-indol-3-yl)pyrrolidine-2,5-diones nih.gov |

| 5-HT1A Receptor | - | Fluorinated 3-(1H-indol-3-yl)pyrrolidine-2,5-diones nih.gov |

| 5-HT2A Receptor | - | General Indole Derivatives |

| Dopamine D2 Receptor | - | General Indole Derivatives |

Inhibition or Activation of Key Cellular Processes (e.g., cell cycle regulation, neurotransmission)

There is no direct evidence detailing the effects of this compound on key cellular processes such as cell cycle regulation or neurotransmission. However, the indole nucleus is a common feature in compounds that do affect these processes. The structural relationship to serotonin strongly implies a potential role in modulating neurotransmission. nih.gov

Regarding cell cycle regulation, various indole derivatives have been investigated for their anticancer properties, which often involve interference with the cell cycle. While no specific data exists for this compound, the general class of fluoroindoles has been explored for antibacterial and anticancer activities. rjptonline.org

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial for understanding the potential biological targets of (6-Fluoro-1H-indol-3-yl)methanamine and the specific interactions that stabilize the ligand-protein complex. Given its structural similarity to serotonin (B10506) and other tryptamine (B22526) derivatives, key potential targets for this compound include serotonin receptors (5-HT receptors) and monoamine oxidase (MAO). molecular-modelling.ch

Docking studies of structurally related fluorinated tryptamines with serotonin receptors, such as 5-HT1A and 5-HT2A, have revealed important binding interactions. molecular-modelling.chbohrium.com It is anticipated that this compound would engage in similar interactions. The indole (B1671886) ring is expected to form π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the receptor's binding pocket. The protonated amine of the methanamine side chain is likely to form a crucial salt bridge with an acidic residue, such as an aspartate, which is a common anchoring point for biogenic amines in their receptors. bohrium.com The fluorine atom at the 6-position can modulate the electronic properties of the indole ring and may participate in halogen bonding or other dipole-dipole interactions, potentially enhancing binding affinity and selectivity for specific receptor subtypes.

A representative table of potential protein targets for this compound is provided below, based on the known pharmacology of analogous compounds.

Table 1: Potential Protein Targets for this compound and Likely Interacting Residues

| Target Protein | Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|

| Serotonin Receptor 5-HT1A | Aspartate, Phenylalanine, Tryptophan | Salt bridge, π-π stacking |

| Serotonin Receptor 5-HT2A | Aspartate, Serine, Phenylalanine | Salt bridge, Hydrogen bond, π-π stacking |

| Monoamine Oxidase A (MAO-A) | Tyrosine, Phenylalanine, Cysteine | Hydrogen bond, π-π stacking, Covalent bond |

| Monoamine Oxidase B (MAO-B) | Tyrosine, Leucine, Cysteine | Hydrogen bond, Hydrophobic interaction, Covalent bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes that may occur in a physiological environment. For this compound, MD simulations would be essential to assess the stability of its docked poses within the binding sites of its putative targets.

A key aspect of the conformational analysis of this compound is the flexibility of the methanamine side chain relative to the rigid indole ring. MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to evaluate the stability of the complex. A low and stable RMSD value over the simulation trajectory would indicate a stable binding mode. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of both the protein and the ligand.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties of a molecule, including its reactivity, stability, and spectroscopic characteristics. For this compound, these calculations can provide a deeper understanding of how the fluorine substituent influences the indole ring's electronic structure.

The fluorine atom is a highly electronegative element, and its presence at the 6-position is expected to have a significant electron-withdrawing effect on the benzene (B151609) portion of the indole ring. This can influence the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP) maps generated from quantum chemical calculations can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the region around the indole nitrogen and the amine group would be expected to show negative potential (electron-rich), making them susceptible to electrophilic attack, while the areas around the hydrogen atoms would exhibit positive potential.

A summary of key quantum chemical descriptors for a representative fluoroindole scaffold is presented below.

Table 2: Representative Quantum Chemical Descriptors for a Fluoroindole Scaffold

| Descriptor | Representative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Relates to the ability to donate an electron |

| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Measure of the molecule's overall polarity |

In Silico Prediction of ADMET Properties for Drug Development Candidates

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. Various in silico tools, such as SwissADME and pkCSM, can provide reliable predictions for these properties for this compound.

These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA). For instance, good oral bioavailability is often associated with adherence to Lipinski's "Rule of Five". The fluorine substituent in this compound can influence properties like metabolic stability, as fluorination can block sites of metabolism by cytochrome P450 enzymes.

The following table presents a comprehensive set of predicted ADMET properties for this compound, generated using in silico models.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 164.18 g/mol | Favorable (within Lipinski's rule) |

| LogP (o/w) | 1.45 | Optimal lipophilicity for absorption |

| Topological Polar Surface Area (TPSA) | 41.56 Ų | Good potential for cell permeability |

| Water Solubility | Soluble | Favorable for formulation |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Good candidate for oral administration |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No | Low potential for efflux from target cells |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | High drug-likeness |

| Bioavailability Score | 0.55 | Good potential for oral bioavailability |

| Medicinal Chemistry | ||

| PAINS (Pan Assay Interference Compounds) | 0 alerts | Low likelihood of non-specific activity |

Future Perspectives and Advanced Research Directions

Rational Design and Synthesis of Next-Generation (6-Fluoro-1H-indol-3-yl)methanamine Analogs

The development of next-generation analogs of this compound will be heavily reliant on a deep understanding of its structure-activity relationships (SAR). Advanced computational modeling and synthetic chemistry techniques will be pivotal in this endeavor.

Key Research Thrusts:

In-depth SAR Studies: A primary focus will be on the systematic exploration of substitutions at various positions of the indole (B1671886) ring and the methanamine side chain. This will help in identifying key pharmacophoric features and understanding the impact of structural modifications on biological activity.

Bioisosteric Replacements: The strategic replacement of the primary amine or other functional groups with bioisosteres can lead to improved metabolic stability, enhanced target engagement, and reduced off-target effects.

Conformationally Restricted Analogs: The synthesis of analogs with restricted conformational flexibility can provide valuable insights into the bioactive conformation of the molecule and may lead to increased potency and selectivity.

Fluorine Scanning: While the current molecule features a fluorine atom at the 6-position, a "fluorine walk" or scanning of other positions on the indole ring could reveal analogs with superior properties.

Synthetic Strategies:

The synthesis of these novel analogs will require versatile and efficient synthetic methodologies. Modern techniques like microflow chemistry may be employed for the rapid and controlled synthesis of (1H-indol-3-yl)methyl electrophiles, which are key intermediates in the preparation of various indole derivatives. nih.gov This approach allows for precise control over reaction times and temperatures, which is crucial when dealing with potentially unstable intermediates. nih.gov

Exploration of Combination Therapies Involving this compound Scaffolds

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other therapeutic agents. This approach can lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of individual agents.

Potential Combination Strategies:

Synergistic Partner Identification: High-throughput screening of compound libraries in combination with this compound can identify synergistic interactions.

Targeted Therapy Combinations: If the biological target of this compound is known, it can be rationally combined with drugs that act on complementary or downstream pathways.

Overcoming Resistance: In indications like oncology, this scaffold could be combined with standard-of-care chemotherapeutics to resensitize resistant tumors or prevent the emergence of resistance.

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

A critical aspect of future research will be the definitive identification and validation of the biological targets of this compound. This knowledge is fundamental to understanding its mechanism of action and for the rational design of second-generation compounds.

Methodologies for Target Identification:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Chemical Proteomics: Utilizing clickable photoaffinity probes derived from the parent compound to covalently label its targets in a cellular context.

Computational Target Prediction: Employing in silico methods to predict potential targets based on the compound's structure and comparison to databases of known ligands.

Once potential targets are identified, validation studies using techniques like siRNA-mediated gene knockdown, CRISPR-Cas9 gene editing, or thermal shift assays will be essential to confirm their relevance to the compound's biological effects.

Development of High-Throughput Screening Assays for Derivatives

To efficiently screen libraries of newly synthesized this compound derivatives, robust and sensitive high-throughput screening (HTS) assays are indispensable. mdpi.com The choice of assay format will depend on the biological target and the desired therapeutic outcome.

Types of HTS Assays:

| Assay Type | Description |

| Biochemical Assays | These assays directly measure the effect of a compound on the activity of a purified target protein, such as an enzyme or receptor. Fluorescence-based techniques are often preferred due to their high sensitivity and suitability for miniaturization. mdpi.com |

| Cell-Based Assays | These assays measure the effect of a compound on a cellular process, such as cell viability, gene expression, or signal transduction. umn.edu They provide a more physiologically relevant context than biochemical assays. |

| High-Content Screening (HCS) | This technology uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic profile of a compound's effects. |

The development of these assays will involve optimization of parameters such as reagent concentrations, incubation times, and signal detection to ensure a reliable and reproducible screen. springernature.com

Preclinical Development and Translational Research Pathways

Promising candidates identified through the aforementioned research efforts will need to undergo rigorous preclinical evaluation to assess their potential for clinical development. This phase bridges the gap between basic research and clinical trials. nih.gov

Key Preclinical Activities:

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

Pharmacodynamic Studies: Evaluating the relationship between drug concentration and pharmacological effect in animal models of disease.

Toxicology Studies: Assessing the potential for adverse effects in in vitro and in vivo models.

Translational Research Considerations:

A successful translational strategy will involve the use of relevant preclinical models that accurately mimic the human disease state. nih.gov The identification of biomarkers that can be used to monitor drug activity and predict patient response will also be crucial for guiding clinical development. The ultimate goal of this translational research is to ensure that the most promising innovations have the highest probability of success in clinical trials and ultimately benefit society. nih.gov

常见问题

Basic Questions

Q. What are the critical safety protocols for handling (6-Fluoro-1H-indol-3-yl)methanamine in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 respirators) if aerosol generation is possible .

-

Ventilation : Perform reactions in fume hoods to avoid inhalation exposure. Ensure proper airflow in workspaces.

-

Handling Precautions : Avoid direct skin contact; use closed systems for transferring powders. Store in dry, cool conditions away from oxidizers.

-

Emergency Measures : For spills, neutralize with inert absorbents and dispose of as hazardous waste.

Safety Parameter Recommendation Glove Material Nitrile (tested for permeability) Respiratory Protection P95 respirator for particulates Storage Conditions Dry, airtight container at 15–25°C

Q. What synthetic routes are typically used to prepare this compound?

- Methodological Answer :

- Step 1 : Start with 6-fluoroindole as the precursor.

- Step 2 : Introduce the methanamine group via reductive amination or alkylation. For example, react 6-fluoroindole with formaldehyde and dimethylamine under acidic conditions .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

- Key Reaction Metrics :

- Yield: 60–75% under optimized conditions.

- Reaction Time: 12–24 hours at 60–80°C.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the indole backbone and fluorine substitution. The 6-fluoro group causes distinct splitting patterns in aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHFN, MW: 164.18 g/mol).

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can continuous-flow microreactor systems optimize the synthesis of fluorinated indole derivatives?

- Methodological Answer :

- Advantages : Improved heat/mass transfer, reduced reaction times, and safer handling of hazardous intermediates.

- Protocol :

Use a microreactor with precise temperature control (e.g., 70°C).

Mix 6-fluoroindole and methyl acrylate in a Pd-catalyzed cross-dehydrogenative coupling (residence time: 5–10 minutes).

Achieve yields >85% compared to batch methods (60–70%) .

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 10 minutes |

| Yield | 65% | 88% |

| Catalyst Loading | 5 mol% | 2 mol% |

Q. What strategies resolve contradictions in reported biological activities of fluorinated indole derivatives?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., cell line viability, receptor expression levels).

- Step 2 : Perform dose-response curves to confirm EC/IC values across multiple replicates.

- Step 3 : Use molecular docking to compare binding modes of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity may alter hydrogen bonding with targets like serotonin receptors .

- Example : In CB receptor studies, 6-fluoro substitution reduced K values by 30% compared to non-fluorinated indoles .

Q. How does fluorination at the 6-position of indole affect pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing blood-brain barrier penetration.

- Metabolic Stability : The 6-fluoro group reduces CYP450-mediated oxidation, prolonging half-life (t increased from 2.1 to 4.3 hours in murine models) .

- Comparative Data :

| Property | 6-Fluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| logP | 2.8 | 2.3 |

| Plasma t (h) | 4.3 | 2.1 |

| CYP3A4 Inhibition (%) | 15 | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。